molecular formula C10H12O B025478 3-Propylbenzaldehyde CAS No. 103528-31-0

3-Propylbenzaldehyde

Cat. No. B025478
M. Wt: 148.2 g/mol
InChI Key: FDKRXGOMMRLUIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Propylbenzaldehyde and related compounds involves various chemical reactions, often utilizing palladium-catalyzed processes or reactions with arylhydrazines and alkynes. For instance, 2-bromobenzaldehydes react with arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands to afford 1-aryl-1H-indazoles in good yields, demonstrating a method that might be adapted for synthesizing similar compounds (Cho et al., 2004). Another example is the reaction of 2-hydroxybenzaldehydes with alkynes, showcasing the versatility in forming various alkenoylphenols (Kokubo et al., 1999).

Molecular Structure Analysis

The molecular structure of 3-Propylbenzaldehyde and derivatives reveals interesting insights when examined through spectroscopic methods. Studies have indicated significant structural changes when benzaldehydes transform into their corresponding oxyanions, affecting both the spectral and geometric properties of these compounds (Stamboliyska et al., 2003).

Chemical Reactions and Properties

3-Propylbenzaldehyde undergoes a variety of chemical reactions, highlighting its reactivity and functional applicability in organic synthesis. For instance, its derivatives can be synthesized through domino imination/cycloisomerisation processes, demonstrating its utility in constructing complex molecular architectures like 3-benzyl isoquinolines (Dell'Acqua et al., 2014).

Scientific Research Applications

Fluorescent pH Sensors

A new probe related to benzaldehyde compounds acts as a highly selective fluorescent pH sensor, showing a significant increase in fluorescence intensity within a specific pH range. This application is crucial for studying biological organelles, highlighting the potential of benzaldehyde derivatives in biological and chemical sensor technology (Saha et al., 2011).

Catalysis in Chemical Synthesis

Benzaldehyde derivatives are utilized in catalytic processes for the oxyfunctionalization of benzylic C(sp3)–H, indicating their significance in synthesizing various aromatic carbonyl compounds. This showcases the role of these compounds in facilitating environmentally benign synthesis methods, which is essential for pharmaceutical and fundamental research applications (Jiang et al., 2014).

Polymeric Membrane Electrodes

Compounds structurally related to 3-Propylbenzaldehyde have been explored as ionophores in polymeric membrane electrodes, demonstrating excellent potentiometric response characteristics. This application is significant in environmental monitoring and analytical chemistry, especially in the selective detection of Pb(II) ions (Kaur & Aulakh, 2018).

Molecular Docking and Bioactivity

Molecular docking studies of benzaldehyde derivatives have shown potential bioactivity against various targets, indicating their usefulness in drug discovery and the development of therapeutic agents. This highlights the importance of such compounds in medicinal chemistry and pharmaceutical research (Mary & James, 2020).

Environmental Chemistry

Research on the interaction of benzaldehyde derivatives with pollutants and radicals provides insights into their potential role in understanding atmospheric chemistry and environmental degradation processes. This is crucial for developing strategies to mitigate air pollution and understand the chemical behavior of organic compounds in the environment (Liu, Wen, & Wu, 2017).

Safety And Hazards

3-Propylbenzaldehyde is classified as a warning hazard according to GHS07 . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . It is advised to avoid release to the environment .

properties

IUPAC Name

3-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRXGOMMRLUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908454
Record name 3-Propylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylbenzaldehyde

CAS RN

103528-31-0
Record name 3-Propylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propylbenzaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-propylbenzene (16.6 g) in tetrahydrofuran (83 ml) cooled to −78° C. was added dropwise n-butyllithium (2.66M solution in n-hexane, 34 ml) over 9 minutes, and then the mixture was stirred for 1 hour. To this reaction solution was added dropwise N,N-dimethylformamide (7.7 ml) over 6 minutes, and the mixture was stirred for additional 20 minutes. To this reaction solution was added dropwise a 4M solution of hydrogen chloride in 1,4-dioxane (23 ml) over 5 minutes, and then the mixture was stirred after warming to room temperature. To this mixed solution was added water (83 ml), followed by a 6M aqueous solution of hydrochloric acid (12 ml), and then the mixture was extracted with n-hexane (80 ml). The resulting organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a crude product of the titled compound (14.0 g).
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
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reactant
Reaction Step Two
Quantity
83 mL
Type
solvent
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Quantity
7.7 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
23 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
12 mL
Type
reactant
Reaction Step Seven

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